molecular formula C8H6F5NO2S B13570118 Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

Cat. No.: B13570118
M. Wt: 275.20 g/mol
InChI Key: FWTNHFILRGGPDU-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is a fluorinated thiazole derivative characterized by a trifluoromethyl-substituted thiazole core and a difluoroacetate ester group. Key properties include:

  • CAS Number: 70024-28-1 .
  • Structural Features: The thiazole ring at position 2 is substituted with a trifluoromethyl group, while the acetate moiety contains two fluorine atoms, enhancing lipophilicity and metabolic stability.

This compound is cataloged as a building block (Enamine Part Number: EN300-12443391) for pharmaceutical and agrochemical research, though its specific applications remain underexplored in the provided evidence .

Properties

Molecular Formula

C8H6F5NO2S

Molecular Weight

275.20 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

InChI

InChI=1S/C8H6F5NO2S/c1-2-16-6(15)7(9,10)5-14-3-4(17-5)8(11,12)13/h3H,2H2,1H3

InChI Key

FWTNHFILRGGPDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=C(S1)C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Research Findings and Analysis

Reaction Optimization

  • Solvent effects: Polar aprotic solvents such as acetonitrile and DME enhance reaction rates and yields by stabilizing charged intermediates.
  • Temperature: Moderate heating (60–80 °C) balances reaction kinetics and minimizes side reactions.
  • Catalyst loading: Low palladium catalyst loadings (2 mol%) are sufficient for effective coupling, minimizing metal contamination.
  • Base selection: Potassium carbonate is preferred for its mild basicity and compatibility with fluorinated substrates.

Mechanistic Insights

  • The thiazole ring formation proceeds via nucleophilic substitution followed by intramolecular cyclization.
  • The palladium-catalyzed coupling likely follows a classical oxidative addition, transmetallation, and reductive elimination sequence, enabling selective C–C bond formation at the 2-position of the thiazole ring.

Challenges and Considerations

  • Handling of fluorinated reagents requires careful control of moisture and temperature to prevent hydrolysis or decomposition.
  • Purification demands chromatographic techniques due to close polarity of byproducts.
  • Scale-up requires optimization of stirring and temperature control to maintain yield and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Cyclization of α-haloketones Ethyl bromodifluoroacetate, thiourea Acetonitrile, 25–80 °C, 12 h 65–80 Simple, mild conditions Moderate yield, purification needed
Pd-Catalyzed Cross-Coupling 2-Bromo-5-(trifluoromethyl)thiazole, PdCl2(PPh3)2, K2CO3 DME, 80 °C, 12 h 75–85 High selectivity, good yield Requires inert atmosphere, catalyst cost

Chemical Reactions Analysis

Types of Reactions

Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethyl group, in particular, is known to increase the compound’s binding affinity to its target molecules, leading to enhanced biological activity .

Comparison with Similar Compounds

Limitations and Data Discrepancies

  • Molecular Weight Conflict : The target compound’s molecular weight is ambiguously reported as 141.17 and 162.19 . This inconsistency may arise from typographical errors or unstated hydration states.
  • Unverified Bioactivity : While structural analogs show promise in antiviral research, direct evidence for the target compound’s biological activity is absent in the provided materials.

Biological Activity

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

PropertyValue
Common NameEthyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate
CAS Number2758002-77-4
Molecular FormulaC8H6F5NO2S
Molecular Weight275.20 g/mol

The biological activity of Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is largely attributed to its structural components:

  • Thiazole Ring : This moiety is known for its role in various biological activities, including anticancer and antimicrobial effects.
  • Trifluoromethyl Group : Enhances lipophilicity, facilitating cell membrane penetration and interaction with biological targets.
  • Ester Functional Group : May influence the compound's reactivity and bioavailability.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated that thiazole derivatives can possess significant anticancer properties. For instance, compounds similar to Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate have been evaluated for their cytotoxic effects against various cancer cell lines.

In one study, thiazole derivatives were shown to inhibit cell proliferation in human cancer cell lines with IC50 values ranging from 1.61 to 10 µg/mL . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the thiazole ring in enhancing anticancer activity.

Antimicrobial Activity

Thiazole-containing compounds are also recognized for their antimicrobial properties. Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate may exhibit similar effects due to the presence of the thiazole moiety. Research has indicated that modifications to thiazole structures can lead to improved efficacy against bacterial strains .

Case Studies

  • Cytotoxicity Assay : A study involving a series of thiazole derivatives demonstrated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against human glioblastoma cells. The presence of a trifluoromethyl group was correlated with increased activity .
  • Antimicrobial Testing : In another investigation, a group of thiazole derivatives was screened for antibacterial activity against common pathogens. Results showed that certain modifications led to significant inhibition of bacterial growth .

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